molecular formula C10H10Ru 10* B073265 Bis(cyclopentadienyl)ruthenium(II) CAS No. 1287-13-4

Bis(cyclopentadienyl)ruthenium(II)

Cat. No. B073265
CAS RN: 1287-13-4
M. Wt: 231.3 g/mol
InChI Key: FZHCFNGSGGGXEH-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)ruthenium(II), also known as Ru(Cp)2, is a metal organic compound used as an atomic layer deposition precursor for Ru thin films and well-aligned RuO2 nanorods .


Synthesis Analysis

The synthesis of Bis(cyclopentadienyl)ruthenium(II) involves several steps. One method involves treating a C2 to C5 monoalkyl cyclopentadiene with ruthenium trichloride hydrate and magnesium powder in the presence of ethanol at a temperature between 0°C and -30°C .


Molecular Structure Analysis

The molecular structure of Bis(cyclopentadienyl)ruthenium(II) is complex. It involves the coordination of two cyclopentadienyl rings to a central ruthenium atom .


Chemical Reactions Analysis

Bis(cyclopentadienyl)ruthenium(II) is involved in various chemical reactions. For instance, it has been used as a catalyst in the reaction of the hexanuclear cluster [Ru6C(CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene .


Physical And Chemical Properties Analysis

Bis(cyclopentadienyl)ruthenium(II) is a solid substance with a melting point of 199-201 °C (lit.) . Its empirical formula is C10H10Ru, and it has a molecular weight of 231.26 .

Scientific Research Applications

  • Catalysts for Enantioselective Hydrogenation : Bauer et al. (2000) described the synthesis of bis(η5-dienyl)ruthenium(II) compounds from di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV), which can be used as precursors for efficient enantioselective hydrogenation catalysts (Bauer et al., 2000).

  • Dye-Sensitized Solar Cell Sensitizers : Park et al. (2010) synthesized ruthenium(II) complexes with N-heterocyclic carbene and/or terpyridine ligands, demonstrating their application as sensitizers in dye-sensitized solar cells (DSSCs), with overall efficiencies ranging from 0.10% to 0.48% (Park et al., 2010).

  • Asymmetric Hydrogenation of Ketones : Doherty et al. (2007) reported ruthenium(II) complexes as highly active and enantioselective catalysts for the asymmetric hydrogenation of various aryl and heteroaryl ketones (Doherty et al., 2007).

  • Photovoltaic Applications : Nazeeruddin et al. (1993) examined cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes as charge-transfer sensitizers for nanocrystalline titanium dioxide electrodes in photovoltaic cells (Nazeeruddin et al., 1993).

  • Photosensitizers for Solar Cells : Schulze et al. (2012) synthesized a series of heteroleptic bis(tridentate)ruthenium(II) complexes, which showed potential for dye-sensitized solar-cell applications due to their broad absorption and high molar extinction coefficients (Schulze et al., 2012).

  • Atomic Layer Deposition Precursors : Gregorczyk et al. (2011) explored a novel ruthenium molecule, bis(2,6,6-trimethyl-cyclohexadienyl)ruthenium, for atomic layer deposition (ALD) of ruthenium, highlighting its improved stability and nucleation characteristics compared to traditional precursors (Gregorczyk et al., 2011).

Safety And Hazards

Bis(cyclopentadienyl)ruthenium(II) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Ruthenium complexes, including Bis(cyclopentadienyl)ruthenium(II), have shown significant potential in various fields, particularly in cancer treatment due to their significant anticancer properties and low side effects . They are also being considered for applications in catalysis, functional materials, sensors, and as pigments for dyes .

properties

IUPAC Name

cyclopenta-1,3-diene;ruthenium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCFNGSGGGXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903950
Record name Ruthenocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)ruthenium

CAS RN

1287-13-4
Record name Ruthenocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001287134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A magnesium slurry was produced by adding 45.62 g of minus 100 (−100) mesh magnesium powder (made by READE) (1.88 moles, 3 equivalents) slowly to a 5 liter vessel containing 1.2L of ethanol (Filmex) at room temperature (25° C.). 323.00 g of 76.8% pure cyclopentadiene (3.75 moles) at a temperature of about −50° C. was added to the magnesium slurry, which was at room temperature, through an addition funnel. To this, a 0.35M solution of RuCl3*1.8H2O in ethanol (Filmex) (0.625 moles in 1.8L of ethanol) was added over a 2.5 hour time period, via addition funnel, between −10° C. and 10° C. The slurry turned sequentially from a grey color to brown to green to blue, and then back to grey/brown as each addition of ruthenium trichloride was made. The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours, and was then stirred out to room temperature overnight. The ethanol was then distilled off under rough pump, and about three to four liters of toluene was added back. The distillation was switched from rough pump to atmospheric pressure and was continued until a pot temperature of 110° C. was reached. The yellow solution was hot filtered (100° C.) through a cake of Celite® that had been washed with hot toluene (100° C.). The filtrate was concentrated by distillation until the yellow solution reached a volume of 650 mL. The yellow product crystallized out of the toluene solution as it cooled to room temperature. The yellow slurry was further cooled in a dry ice/acetone bath, and the light yellow crystalline solids were filtered on to a Buchner funnel, washed with 100 mL of hexane, and pumped dry giving 134.3 g of ruthenocene (93% yield from first crop).
[Compound]
Name
( -100 )
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0 (± 1) mol
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reactant
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1.88 mol
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reactant
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323 g
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[Compound]
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solution
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[Compound]
Name
RuCl3
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1.8 L
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1.2 L
Type
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Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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